Lhrh(1-4)(free acid)

Description

Luteinizing hormone-releasing hormone (1-4) (free acid) is a peptide fragment derived from the larger luteinizing hormone-releasing hormone. This compound plays a crucial role in regulating the release of follicle-stimulating hormone and luteinizing hormone from the anterior pituitary gland. It is involved in various physiological processes, including reproduction and the regulation of sex hormones .

Properties

Molecular Formula |

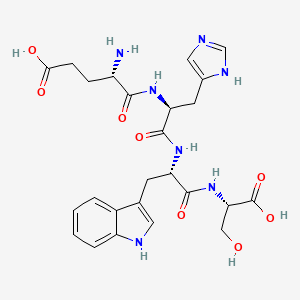

C25H31N7O8 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C25H31N7O8/c26-16(5-6-21(34)35)22(36)30-19(8-14-10-27-12-29-14)24(38)31-18(23(37)32-20(11-33)25(39)40)7-13-9-28-17-4-2-1-3-15(13)17/h1-4,9-10,12,16,18-20,28,33H,5-8,11,26H2,(H,27,29)(H,30,36)(H,31,38)(H,32,37)(H,34,35)(H,39,40)/t16-,18-,19-,20-/m0/s1 |

InChI Key |

FMJXVANOHHICFP-LEAZDLGRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteinizing hormone-releasing hormone (1-4) (free acid) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one through coupling reactions.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free acid form.

Industrial Production Methods

Industrial production of luteinizing hormone-releasing hormone (1-4) (free acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing hormone (1-4) (free acid) can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine, to form sulfoxides.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Various amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiols .

Scientific Research Applications

Luteinizing hormone-releasing hormone (1-4) (free acid) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating reproductive hormones and its interactions with receptors.

Medicine: Explored for potential therapeutic applications in treating hormone-related disorders and cancers.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Luteinizing hormone-releasing hormone (1-4) (free acid) exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of follicle-stimulating hormone and luteinizing hormone. These hormones then act on the gonads to regulate steroidogenesis and gametogenesis .

Comparison with Similar Compounds

Similar Compounds

Luteinizing hormone-releasing hormone (1-5) (free acid): A peptide fragment generated by the cleavage of luteinizing hormone-releasing hormone at the Tyr5-Gly6 site.

(D-His(Bzl)6)-Luteinizing hormone-releasing hormone (1-7) (free acid): A synthetic peptide derivative that enhances stability and biological activity by introducing unnatural amino acid residues.

Uniqueness

Luteinizing hormone-releasing hormone (1-4) (free acid) is unique due to its specific sequence and biological activity. It serves as a valuable tool for studying the structure-activity relationships of luteinizing hormone-releasing hormone and its analogs. Its ability to regulate reproductive hormones makes it a critical compound in both basic and applied research .

Q & A

Q. What structural and functional distinctions exist between LHRH(1-4)(free acid) and full-length LHRH?

LHRH(1-4)(free acid) is an N-terminal fragment of LHRH, lacking residues 5–10 and retaining a free carboxylic acid group at the C-terminal tyrosine. This truncation reduces its binding affinity to the LHRH receptor but may retain partial agonistic/antagonistic activity depending on experimental conditions. Structural studies suggest that residues 1–4 (pGlu-His-Trp-Ser) are critical for receptor interaction, while the free acid modification impacts stability and solubility . To assess functional differences, researchers should compare dose-response curves in receptor-binding assays (e.g., radioligand displacement) and downstream signaling (e.g., LH/FSH secretion in pituitary cell models) .

Q. What are the optimal storage and handling conditions for LHRH(1-4)(free acid) to prevent degradation?

Stability is pH-dependent: at neutral pH (7.0–7.4), aggregation occurs due to charge interactions between glutamate (negative) and arginine/histidine (positive) residues. Acidic buffers (pH 2.5–3.0) or additives like glycine (0.1–1.0 M) mitigate aggregation by neutralizing charges. Lyophilized peptides should be stored at -20°C in desiccated conditions, while reconstituted solutions require immediate use or storage at -80°C with cryoprotectants (e.g., 5% mannitol) .

Q. Which in vitro assays are most reliable for evaluating the bioactivity of LHRH(1-4)(free acid)?

- Cell proliferation assays : Use hormone-sensitive cancer cell lines (e.g., prostate PC-3 or breast MCF-7) with MTT or BrdU to measure growth modulation. Include controls for pH and solvent effects .

- Hormone secretion assays : Primary pituitary cells or immortalized gonadotrope cell lines (e.g., LβT2) can quantify LH/FSH release via ELISA. Pre-treat cells with kinase inhibitors (e.g., U73122 for PLC) to map signaling pathways .

Advanced Research Questions

Q. How can contradictory findings about LHRH(1-4)(free acid)’s role in tumor suppression versus proliferation be resolved?

Contradictions often arise from variability in experimental models (e.g., cell type, receptor isoform expression) or peptide purity. Researchers should:

- Validate peptide integrity using LC-MS and HPLC .

- Standardize assays by including full-length LHRH as a positive control and inactive fragments (e.g., scrambled sequences) as negative controls.

- Perform transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways (e.g., MAPK vs. PKC activation) .

Q. What experimental designs are recommended for studying LHRH(1-4)(free acid)’s pharmacokinetics in vivo?

- Dosing strategy : Administer via subcutaneous or intravenous routes at 0.1–10 mg/kg, with serial blood sampling over 24 hours. Monitor degradation using LC-MS/MS with stable isotope-labeled internal standards .

- Tissue distribution : Use fluorescently labeled peptides (e.g., FITC conjugation) and confocal microscopy to track uptake in target organs (e.g., pituitary, gonads) .

- Ethical considerations : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .

Q. How can LHRH(1-4)(free acid) be combined with other peptide analogs to enhance therapeutic specificity?

Co-administer with receptor antagonists (e.g., cetrorelix) to test competitive inhibition or with truncated analogs (e.g., LHRH(1-5)) to assess synergistic effects. Structural modifications (e.g., D-amino acid substitutions) can improve metabolic stability, as seen in related peptides like triptorelin . Use molecular docking simulations to predict binding modes and guide combinatorial designs .

Methodological Guidance

- Data interpretation : Address variability in peptide activity by normalizing results to baseline hormone levels (e.g., estrous cycle stage in animal models) .

- Conflict resolution : When results contradict literature, conduct meta-analyses of published datasets (e.g., PRIDE Archive for proteomics) to identify confounding factors (e.g., batch effects, assay sensitivity) .

- Ethical compliance : Document storage and handling protocols for peptide derivatives to meet institutional biosafety requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.